4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
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Overview
Description
4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and physicochemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves cyclization and cycloaddition reactions. One common method is the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, which affords 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones. These can be further converted into 4-bromo-2-(trifluoromethyl)quinolines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclocondensation reactions, utilizing readily available starting materials and efficient catalytic systems to ensure high yields and purity. The use of advanced catalytic systems, such as gold or copper complexes, can further enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines and quinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these enzymes, the compound can induce apoptosis and cell cycle arrest in cancer cells. This mechanism is supported by molecular docking studies and cellular assays .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethyl-2-anilinoquinoline: Known for its anti-cancer properties and kinase inhibition.
Fluoroquinolones: Widely used as antibacterial agents.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Uniqueness
4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is unique due to its specific trifluoromethyl substitution, which enhances its biological activity and stability compared to other quinoline derivatives. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C11H10F3N |
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Molecular Weight |
213.20 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C11H10F3N/c12-11(13,14)9-3-1-2-7-8-4-6(8)5-15-10(7)9/h1-3,6,8,15H,4-5H2 |
InChI Key |
ABMOZEFZDNUBGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3=C(C(=CC=C3)C(F)(F)F)NC2 |
Origin of Product |
United States |
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